molecular formula C12H13ClO4 B8392057 3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid

3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid

Cat. No. B8392057
M. Wt: 256.68 g/mol
InChI Key: JQZNGQNMRJVMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid is a useful research compound. Its molecular formula is C12H13ClO4 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(2-Chloro)propionyl]-6-methoxyphenyl acetic acid

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

2-[5-(2-chloropropanoyl)-2-methoxyphenyl]acetic acid

InChI

InChI=1S/C12H13ClO4/c1-7(13)12(16)8-3-4-10(17-2)9(5-8)6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

JQZNGQNMRJVMSV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask containing 11.4 grams (36.3 mmole) of methyl ester 8 was added 70 mL of acetone and the mixture sonicated until solution was complete. To the solution was then added 15 mL of concentrated HCl, 20 mL of H2O and the resulting solution refluxed for 6 hours. At the end of 6 hours the volatile components of the reaction mixture were removed under reduced pressure to give an oil/water mixture which was then dissolved in 100 mL of CH2Cl2. The organic/aqueous mixture was then extracted with 150 mL of saturated NaHCO3. The aqueous layer was then removed and acidified with concentrated hydrochloric acid to a pH equal to 1. The aqueous mixture was then quickly extracted with 100 mL of CH2Cl2. The organic layer was then dried over MgSO4, filtered and the volatile components removed under reduced pressure to give an oil which crystallized to give 6.0 grams (64% yield) of 9 as a white solid.
Name
methyl ester
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
64%

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